molecular formula C20H12BrCl2NO2 B2586611 (Z)-(2-((5-bromo-2-hydroxybenzylidene)amino)-5-chlorophenyl)(2-chlorophenyl)methanone CAS No. 1321779-58-1

(Z)-(2-((5-bromo-2-hydroxybenzylidene)amino)-5-chlorophenyl)(2-chlorophenyl)methanone

Cat. No. B2586611
CAS RN: 1321779-58-1
M. Wt: 449.13
InChI Key: QGOJPMZZECMTCD-MYKKPKGFSA-N
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Description

The description of an organic compound usually includes its IUPAC name, molecular formula, and structural formula. The IUPAC name is based on the longest carbon chain in the molecule and the functional groups present .


Synthesis Analysis

The synthesis of an organic compound involves a series of chemical reactions, starting from simple precursors. The choice of reactions and conditions depends on the structure of the target molecule .


Molecular Structure Analysis

The molecular structure of a compound is often determined using techniques like X-ray crystallography, NMR spectroscopy, and computational chemistry .


Chemical Reactions Analysis

This involves studying the reactions that the compound can undergo. The reactivity of a compound is largely determined by its functional groups .


Physical And Chemical Properties Analysis

The physical and chemical properties of a compound include its melting point, boiling point, solubility, and stability. These properties can be measured experimentally or predicted using computational methods .

Scientific Research Applications

Environmental Remediation and Pollutant Degradation

An enzymatic approach utilizing oxidoreductive enzymes, including laccases and peroxidases, has shown promise in the degradation of organic pollutants. These enzymes, in the presence of redox mediators, can significantly enhance the efficiency of degrading recalcitrant compounds found in industrial wastewater, suggesting potential applications in environmental remediation (Husain & Husain, 2007).

Understanding Environmental Pollutants

The review of chlorophenols in municipal solid waste incineration highlights their role as precursors to dioxins, underlining the importance of monitoring and controlling such pollutants to mitigate their environmental impact. This area of research sheds light on the potential environmental behavior and risks associated with chlorophenyl compounds (Peng et al., 2016).

Advanced Material Synthesis

Research into phosphonic acids, which share a similar functional group reactivity to the compound , explores their applications in drug development, material functionalization, and as phosphoantigens. This highlights the potential of chemically analogous compounds in creating new materials and medical applications (Sevrain et al., 2017).

Chemical Process Optimization

The study of nano-sized ZSM-5 zeolites in catalytic processes, such as methanol to hydrocarbons, points towards the impact of crystal size on catalytic performance. This suggests potential research applications in optimizing chemical processes for the synthesis of valuable chemicals and fuels (Mohammadparast et al., 2015).

Mechanism of Action

Safety and Hazards

The safety and hazards of a compound are usually determined through toxicology studies. This can involve testing the compound on cells or animals to see if it causes any adverse effects .

Future Directions

The future directions for research on a compound depend on its properties and potential applications. For example, if a compound shows promising biological activity, future research might involve optimizing its structure to improve its potency and selectivity .

properties

IUPAC Name

[2-[(5-bromo-2-hydroxyphenyl)methylideneamino]-5-chlorophenyl]-(2-chlorophenyl)methanone
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H12BrCl2NO2/c21-13-5-8-19(25)12(9-13)11-24-18-7-6-14(22)10-16(18)20(26)15-3-1-2-4-17(15)23/h1-11,25H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QGOJPMZZECMTCD-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)C(=O)C2=C(C=CC(=C2)Cl)N=CC3=C(C=CC(=C3)Br)O)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H12BrCl2NO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

449.1 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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